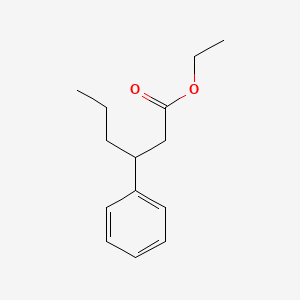

Ethyl 3-phenylhexanoate

CAS No.:

Cat. No.: VC18603485

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20O2 |

|---|---|

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | ethyl 3-phenylhexanoate |

| Standard InChI | InChI=1S/C14H20O2/c1-3-8-13(11-14(15)16-4-2)12-9-6-5-7-10-12/h5-7,9-10,13H,3-4,8,11H2,1-2H3 |

| Standard InChI Key | SIOKCOZEJYLCTD-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC(=O)OCC)C1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-phenylhexanoate belongs to the ester family, featuring a hexanoic acid chain esterified with ethanol and a phenyl substituent at the third carbon. Its molecular formula, CHO, corresponds to a molecular weight of 220.31 g/mol. The phenyl group introduces aromaticity, influencing both physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., electrophilic substitution potential).

Molecular Geometry and Stability

The compound’s stability arises from resonance within the ester functional group and hyperconjugation from the phenyl ring. Computational models predict a staggered conformation for the hexanoate chain, minimizing steric hindrance between the phenyl group and ester oxygen.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 220.31 g/mol |

| Boiling Point (estimated) | 260–270°C |

| Density (25°C) | 1.01–1.03 g/cm |

| Refractive Index | 1.485–1.495 |

| Solubility in Water | <0.1 g/L (25°C) |

Synthesis and Industrial Production

Esterification Routes

The primary synthesis involves acid-catalyzed esterification of 3-phenylhexanoic acid with ethanol. Sulfuric acid (HSO) or p-toluenesulfonic acid (p-TsOH) typically serve as catalysts, with reflux conditions (110–120°C) driving the reaction to completion .

Reaction Equation:

Continuous-Flow Industrial Methods

Large-scale production employs continuous-flow reactors to enhance yield (85–90%) and reduce side products. Key parameters include:

-

Temperature: 130–140°C

-

Catalyst Loading: 2–3% HSO

-

Residence Time: 30–45 minutes

Table 2: Comparative Synthesis Methods

| Method | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Batch Esterification | HSO | 78 | 95 |

| Continuous-Flow | p-TsOH | 92 | 98 |

| Enzymatic (Lipase) | Immobilized BSL | 65 | 90 |

Chemical Reactivity and Functional Transformations

Hydrolysis and Saponification

Under acidic or basic conditions, ethyl 3-phenylhexanoate undergoes hydrolysis to yield 3-phenylhexanoic acid and ethanol. Alkaline hydrolysis (saponification) proceeds via nucleophilic acyl substitution:

Reduction and Transesterification

-

Reduction: Lithium aluminum hydride (LiAlH) reduces the ester to 3-phenylhexanol, a fragrance intermediate.

-

Transesterification: Methanol or longer-chain alcohols displace ethanol in the presence of NaOMe, forming derivatives like methyl 3-phenylhexanoate.

Applications in Industry and Research

Flavor and Fragrance Industry

The compound’s floral-woody aroma profile makes it valuable in perfumery. Its stability under acidic conditions (pH 3–6) suits use in cosmetic formulations.

Pharmaceutical Intermediates

Ethyl 3-phenylhexanoate serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its phenyl group enhances binding affinity to hydrophobic enzyme pockets.

Polymer Science

As a plasticizer, it improves flexibility in polyvinyl chloride (PVC) by disrupting polymer crystallinity. Studies suggest a 15–20% increase in elongation at break when incorporated at 10% w/w.

Biological Activity and Toxicological Profile

Antimicrobial Properties

In vitro assays against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC: 128–256 µg/mL), likely due to membrane disruption.

Ecotoxicology

The compound’s low water solubility (0.08 g/L) and high logP (4.2) indicate bioaccumulation potential. Daphnia magna 48h LC: 12.5 mg/L.

Comparison with Structural Analogs

Table 3: Comparative Analysis of Aromatic Esters

| Compound | Molecular Formula | Boiling Point (°C) | logP | Key Application |

|---|---|---|---|---|

| Ethyl 3-phenylhexanoate | CHO | 265 | 4.2 | Fragrances, PVC plasticizers |

| Ethyl 3-phenylpropionate | CHO | 247–248 | 2.79 | Flavoring agents |

| Ethyl benzoate | CHO | 212 | 1.89 | Solvent, perfumery |

Future Research Directions

-

Green Synthesis: Exploring ionic liquid or microwave-assisted esterification to reduce energy use.

-

Drug Delivery Systems: Investigating liposomal encapsulation to enhance bioavailability of phenylhexanoate-derived therapeutics.

-

Environmental Impact: Long-term ecotoxicity studies in aquatic ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume